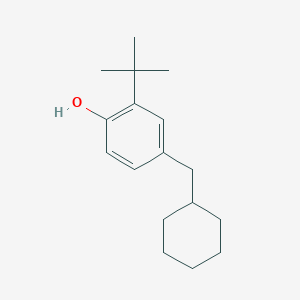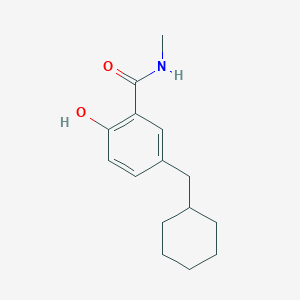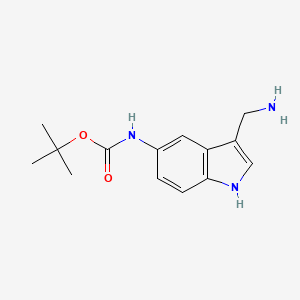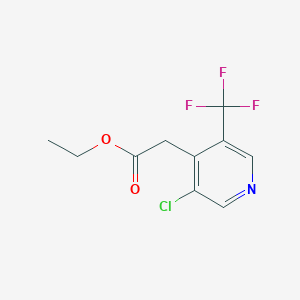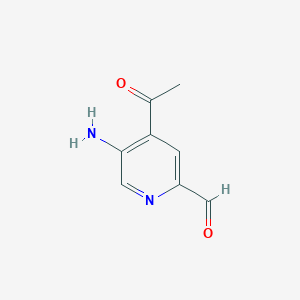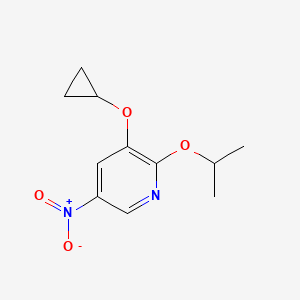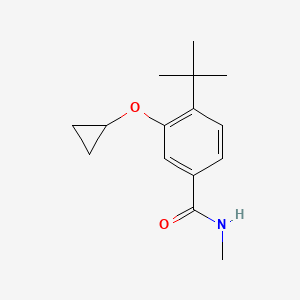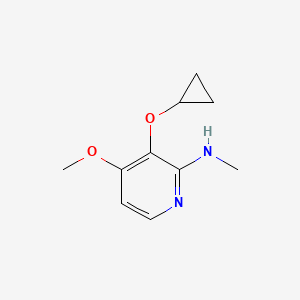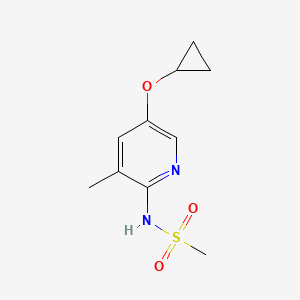
N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.298 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with a methyl group and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide involves several steps. One common method includes the reaction of 5-cyclopropoxy-3-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific functional groups for reactivity.
Mecanismo De Acción
The mechanism of action of N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropoxy and methanesulfonamide groups play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparación Con Compuestos Similares
N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as trifluoromethylpyridines and pyrrolo[2,3-d]pyrimidine derivatives . These compounds share similar structural motifs but differ in their specific functional groups and biological activities. The presence of the cyclopropoxy group in this compound provides unique reactivity and binding properties, making it distinct from other related compounds.
Similar Compounds
Trifluoromethylpyridines: Known for their use in agrochemicals and pharmaceuticals.
Pyrrolo[2,3-d]pyrimidine derivatives: Studied for their potential as multi-targeted kinase inhibitors and apoptosis inducers.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H14N2O3S |
|---|---|
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
N-(5-cyclopropyloxy-3-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7-5-9(15-8-3-4-8)6-11-10(7)12-16(2,13)14/h5-6,8H,3-4H2,1-2H3,(H,11,12) |
Clave InChI |
RCEPQGXCJWCAKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1NS(=O)(=O)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


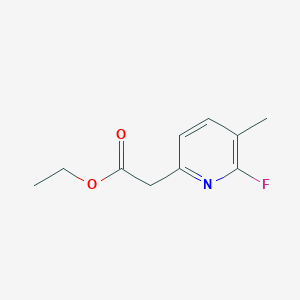
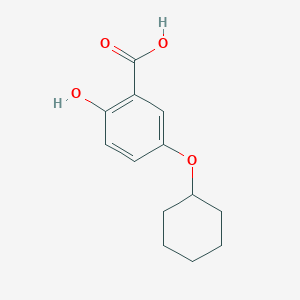
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
